
1-(4-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a chemical compound with the following structural formula:
C14H11F3N2O2
This compound belongs to the class of pyrazole derivatives and contains both a carboxylic acid group and a trifluoromethyl substituent. Trifluoromethyl groups are known for their unique electronic properties and play a crucial role in pharmaceuticals, agrochemicals, and materials .
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of 1-(4-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. One common approach involves the reaction of 4-methylbenzylamine with trifluoromethyl isocyanate, followed by cyclization to form the pyrazole ring. The carboxylic acid group can be introduced through subsequent hydrolysis or other functional group transformations.
Reaction Conditions: The reaction typically occurs under mild conditions, and the choice of solvents and catalysts depends on the specific synthetic route. Researchers have explored various conditions to optimize yield and selectivity.
Industrial Production Methods: While industrial-scale production methods may vary, the synthesis of this compound often involves efficient and scalable processes to meet commercial demand.
Chemical Reactions Analysis
1-(4-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions:
Oxidation: It may be oxidized to form related derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions.
Reduction: Reduction of the carboxylic acid group or other functional groups is possible.
Common reagents include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions.
Scientific Research Applications
Chemistry::
- Used as a building block in the synthesis of more complex molecules.
- Investigated for its reactivity and potential applications in materials science.
- Studied for its biological activity, including interactions with enzymes and receptors.
- May have applications in drug discovery and development.
- Employed in the synthesis of agrochemicals, pharmaceutical intermediates, and specialty chemicals.
Mechanism of Action
The exact mechanism by which 1-(4-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
While there are no direct analogs with identical substituents, researchers often compare this compound to other pyrazole derivatives containing trifluoromethyl groups. Its uniqueness lies in the combination of the methylbenzyl group and the trifluoromethyl substituent.
Properties
CAS No. |
1946823-87-5 |
|---|---|
Molecular Formula |
C13H11F3N2O2 |
Molecular Weight |
284.23 g/mol |
IUPAC Name |
2-[(4-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H11F3N2O2/c1-8-2-4-9(5-3-8)7-18-10(12(19)20)6-11(17-18)13(14,15)16/h2-6H,7H2,1H3,(H,19,20) |
InChI Key |
LQXZKXLOGXUBEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=N2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-cyclopentyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide](/img/structure/B10910153.png)
![4-(4-fluorophenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B10910158.png)
![2-[3,5-Bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10910161.png)
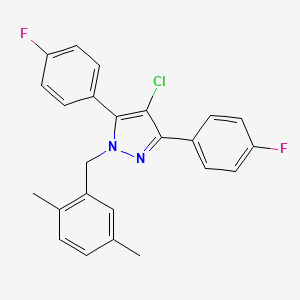
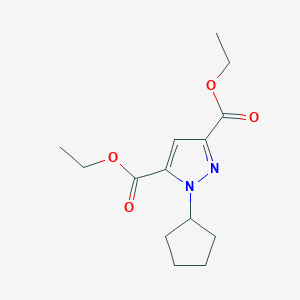
![[5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanol](/img/structure/B10910178.png)
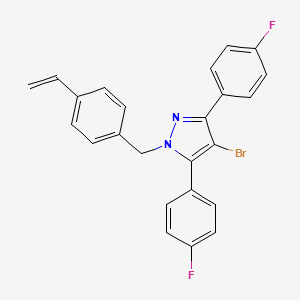
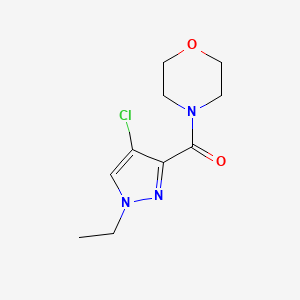
![1-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]proline](/img/structure/B10910194.png)
![4-[(dichloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10910195.png)
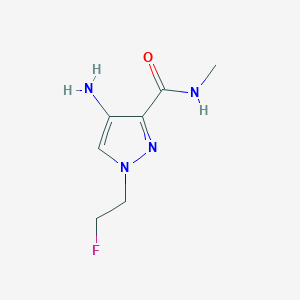
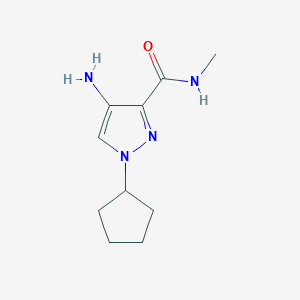

![3-(methylsulfanyl)-N-[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10910234.png)
